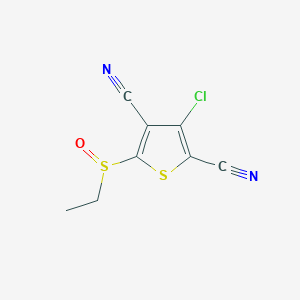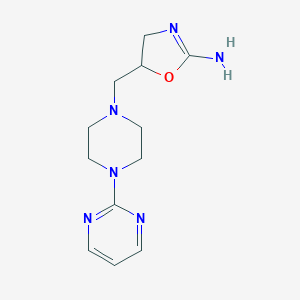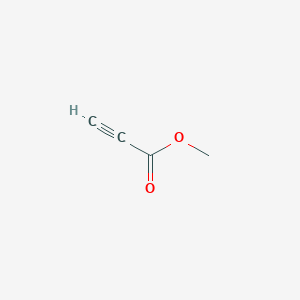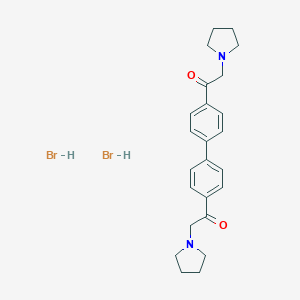
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-N, N-(pyrrolidinoacetyl)-4, 4'-biphenyldibromide' and is a white crystalline powder. The objective of
Wirkmechanismus
The mechanism of action of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to its physiological effects. This compound has been shown to have an affinity for the cholinergic receptor, which is involved in the regulation of various physiological processes such as muscle contraction, heart rate, and cognitive function.
Biochemische Und Physiologische Effekte
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been shown to have various biochemical and physiological effects. This compound has been shown to have anticholinesterase activity, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for cognitive function. Therefore, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' in lab experiments are its excellent chiral recognition properties, high yield and purity, and potential applications in various fields such as asymmetric synthesis and HPLC. However, the limitations of using this compound are its relatively high cost and potential toxicity.
Zukünftige Richtungen
The future directions for '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' research include its application in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. This compound can also be used in the development of new chiral ligands for asymmetric synthesis reactions. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has potential applications in various fields such as asymmetric synthesis and HPLC. This compound has excellent chiral recognition properties and has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' involves the reaction of 4,4'-dibromobiphenyl with pyrrolidine and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been extensively studied for its potential applications in various fields. This compound has been shown to have excellent chiral recognition properties and can be used as a chiral stationary phase in high-performance liquid chromatography (HPLC). It has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the production of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
123489-65-6 |
|---|---|
Produktname |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Molekularformel |
C24H30Br2N2O2 |
Molekulargewicht |
538.3 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-1-[4-[4-(2-pyrrolidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide |
InChI |
InChI=1S/C24H28N2O2.2BrH/c27-23(17-25-13-1-2-14-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26-15-3-4-16-26;;/h5-12H,1-4,13-18H2;2*1H |
InChI-Schlüssel |
DZGWVQYVYUENNJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Kanonische SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Andere CAS-Nummern |
123489-65-6 |
Synonyme |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




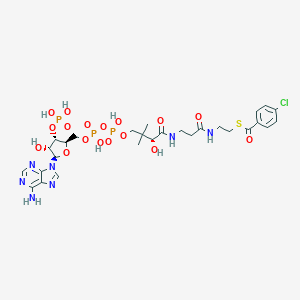
![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
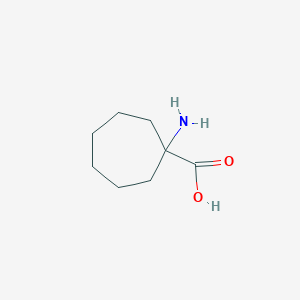
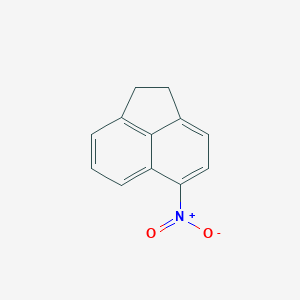
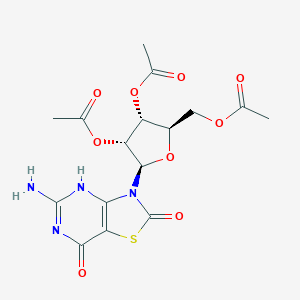
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
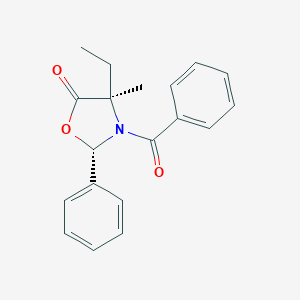
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)

